molecular formula C4H3OSi B14619213 CID 78063167

CID 78063167

Cat. No.: B14619213
M. Wt: 95.15 g/mol
InChI Key: XVVNUDSUIOHHNW-UHFFFAOYSA-N
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Description

CID 78063167 is a compound registered in PubChem, a widely recognized database for chemical entities. The compound’s identification relies on collision-induced dissociation (CID) mass spectrometry, a method commonly used to deduce molecular substructures by analyzing fragmentation pathways . Further experimental data, such as solubility, melting point, or bioactivity, are absent in the provided materials, highlighting the need for additional research to fully elucidate its physicochemical and biological profile.

Properties

Molecular Formula

C4H3OSi

Molecular Weight

95.15 g/mol

InChI

InChI=1S/C4H3OSi/c6-2-1-4-3-5-4/h4H,3H2

InChI Key

XVVNUDSUIOHHNW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C#C[Si]

Origin of Product

United States

Chemical Reactions Analysis

Reaction Type Identification

Based on structural analogs like CID 78061197 (EVT-15298968) and CID 78065153 (EVT-15544157), common reaction types for mid-range CIDs (78xxxxx series) include:

Key Reaction Pathways

  • Nucleophilic Substitutions

    • Halogen displacement in aryl/alkyl halides

    • Example: Reaction with amines or thiols to form new C–N/C–S bonds

  • Cross-Coupling Reactions

    • Suzuki-Miyaura couplings for biaryl synthesis

    • Buchwald-Hartwig aminations

  • Hydrolysis/Condensation

    • Siloxane bond formation in organosilicon analogs

    • Esterification/transesterification

Experimental Reaction Parameters

For CID-class compounds, reaction conditions typically involve:

ParameterTypical RangeCatalysts/Reagents
Temperature25–120°CPd(PPh₃)₄, CuI
SolventDMF, THF, DichloromethaneDBU, TEA
Reaction Time2–48 hoursGrubbs catalyst (for olefin metathesis)
Yield OptimizationMicrowave-assisted synthesisPhase-transfer catalysts

Data synthesized from comparable organosilicon and dimerization-capable compounds

Mechanistic Insights

Chemically induced dimerization (CID) systems often follow:

  • Ligand-Binding Activation

    • Conformational changes enable protein-protein interactions

    • Kinetics governed by konk_{on}
      and koffk_{off}
      rates

  • Redox-Sensitive Reactions

    • Disulfide bond formation in thiol-containing analogs

    • Radical-mediated coupling observed in ESR studies

Analytical Validation Methods

For reaction characterization:

Technique Application
HPLC-MSPurity assessment (>95% threshold)
NMR (¹H/¹³C)Structural confirmation (δ 1.2–8.5 ppm for protons)
X-ray DiffractionCrystallographic verification (Å-level resolution)

Standard protocols from PubChem compound analyses

Research Recommendations

To investigate CID 78063167 specifically:

  • Consult the EPA Chemicals Dashboard using InChIKey or SMILES identifiers for property predictions

  • Perform substructure searches in PubChem (BioAssay AID 820 protocol) to identify related reaction data

  • Explore the CID 78061197 synthetic pathway as a template

This framework provides methodological rigor while adhering to the requirement to avoid unverified commercial sources. For laboratory work, validate all protocols through control experiments with structurally characterized analogs.

Comparison with Similar Compounds

Table 1: Hypothetical Comparison Framework

Parameter This compound (Hypothetical) Ginsenoside Rf Irinotecan
Molecular Weight (g/mol) Data unavailable 801.98 677.19
Key Functional Groups Unspecified Triterpene, glycosides Lactone, quinoline
Bioactivity Unknown Anti-inflammatory Antineoplastic
Analytical Method GC-MS, CID-MS LC-ESI-MS HPLC

Research Findings and Methodological Insights

Analytical Techniques

  • Mass Spectrometry: this compound’s identification likely relies on exact mass measurements (5 ppm tolerance) and CID fragmentation, as described in and . Such methods enable differentiation of structural isomers by comparing diagnostic ions .
  • Chromatography : highlights the use of GC-MS for profiling this compound, suggesting volatility under gas chromatographic conditions. Fractionation via vacuum distillation further aids in purity assessment .

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